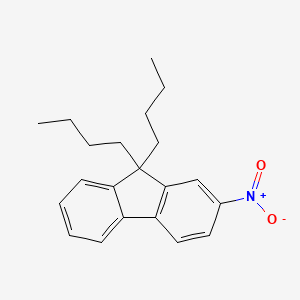










|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([O-:3])=[O:2].[OH-].[K+].[I-].[K+].O>CS(C)=O>[CH2:16]([C:7]1([CH2:7][CH2:8][CH2:9][CH3:10])[C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:16]=[CH:15][C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
12.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=2CC3=CC=CC=C3C2C=C1
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
n-bromobutane
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 15° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for about 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
a product was extracted with 300 ml of dichloromethane
|
|
Type
|
WASH
|
|
Details
|
the extracted organic layer was washed with 100 ml of distilled water three times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Then, the recovered organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained product was purified
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1(C2=CC=CC=C2C=2C=CC(=CC12)[N+](=O)[O-])CCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.4 g | |
| YIELD: PERCENTYIELD | 79.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 158.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |